Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C20H21F3N4O3 and its molecular weight is 422.408. The purity is usually 95%.
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Scientific Research Applications
Antimitotic Agents and Synthesis Methodologies
Research has delved into the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, highlighting their potential as antimitotic agents. For instance, cyclization of ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate has led to compounds that inhibit the proliferation of growth and cause mitotic arrest against lymphoid leukemia L1210 at micromolar concentrations. This synthesis pathway opens up possibilities for developing new anticancer therapies by targeting mitotic processes (C. Temple, 1990).
Catalytic Processes and Functional Group Transformations
Further research has shown the utility of benzyl and ethyl groups appended to pyridine and aniline ancillary ligands in diiron(II) complexes, mimicking the active sites of certain enzymes. This study provides insights into the synthesis, characterization, and preliminary oxygenation studies of these complexes, suggesting their potential in catalytic processes and the development of enzyme mimics (E. Carson & S. Lippard, 2006).
Antimicrobial and Antituberculosis Activity
Novel compounds incorporating the structure of benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate have been explored for their antimicrobial and antituberculosis activities. For example, thiazole-aminopiperidine hybrid analogues have been synthesized and shown to inhibit Mycobacterium tuberculosis GyrB ATPase and exhibit antituberculosis activity, presenting a promising avenue for the development of new treatments against tuberculosis (V. U. Jeankumar et al., 2013).
Future Directions
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)15-6-7-17(24-10-15)27-9-8-16(12-27)26-18(28)11-25-19(29)30-13-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLIVPYKNOVVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)OCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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